(3-(Trifluoromethyl)pyridin-2-yl)methanol
CAS No.: 131747-44-9
Cat. No.: VC21184256
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131747-44-9 |
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Molecular Formula | C7H6F3NO |
Molecular Weight | 177.12 g/mol |
IUPAC Name | [3-(trifluoromethyl)pyridin-2-yl]methanol |
Standard InChI | InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 |
Standard InChI Key | OFSPMBJXMICOJB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)CO)C(F)(F)F |
Canonical SMILES | C1=CC(=C(N=C1)CO)C(F)(F)F |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
(3-(Trifluoromethyl)pyridin-2-yl)methanol is characterized by specific chemical identifiers that facilitate its recognition in databases and literature. The compound possesses a pyridine ring with a trifluoromethyl substituent at position 3 and a hydroxymethyl group at position 2 .
Parameter | Value |
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CAS Number | 131747-44-9 |
Molecular Formula | C₇H₆F₃NO |
Molecular Weight | 177.12 g/mol |
IUPAC Name | [3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI | InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 |
InChIKey | OFSPMBJXMICOJB-UHFFFAOYSA-N |
Physical and Structural Characteristics
The compound features a pyridine ring as its core structure with strategic functional group placement that contributes to its chemical reactivity and applications. The trifluoromethyl group (CF₃) at position 3 introduces unique electronic properties, while the hydroxymethyl group (CH₂OH) at position 2 provides potential for further functionalization .
Physical properties of the compound include:
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Appearance: Solid at room temperature
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Storage Conditions: Typically stored at 2-8°C in an inert atmosphere for stability
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Functional Groups: Hydroxyl, trifluoromethyl, pyridine
The trifluoromethyl group significantly affects the electron distribution in the molecule, creating a more electron-poor pyridine ring compared to non-fluorinated analogues. This electronic characteristic makes the compound particularly valuable in medicinal chemistry applications .
Synthesis and Preparation
Synthetic Routes
Multiple synthetic pathways have been developed for the preparation of (3-(trifluoromethyl)pyridin-2-yl)methanol, with varying degrees of efficiency and yield. One established route involves the transformation of 2-chloro-3-(trifluoromethyl)pyridine through a multi-step process .
A typical synthetic route includes:
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Starting Material Preparation: Beginning with 2-chloro-3-(trifluoromethyl)pyridine
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Catalytic Reaction: Treatment with Pd(PPh₃)₄ in dioxane and hexane under reflux conditions
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Oxidation: Reaction with m-chloroperbenzoic acid in CHCl₃ at room temperature
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Hydroxymethylation: Introduction of the hydroxymethyl group through treatment with aqueous NaOH in methanol at ambient temperature (76% yield)
Alternative methods may involve direct hydroxymethylation of 3-(trifluoromethyl)pyridine using formaldehyde and a suitable base, though specific yields and conditions vary based on reaction parameters and desired purity.
Industrial Production Considerations
For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. These typically include careful control of:
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Temperature and reaction time parameters
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Catalyst selection and loading
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Solvent systems for optimal solubility and reaction progression
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Purification techniques to achieve desired product specifications
Industrial production methods often incorporate continuous flow processes or batch reactions depending on scale requirements and economic considerations.
Applications and Research Uses
Pharmaceutical Applications
(3-(Trifluoromethyl)pyridin-2-yl)methanol serves as a valuable building block in pharmaceutical development, particularly in the synthesis of compounds targeting specific receptors or enzymes. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity of resulting drug candidates .
Key pharmaceutical applications include:
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Intermediate in Drug Synthesis: Used as a precursor in the development of therapeutic agents targeting neurological disorders
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Kinase Inhibitor Development: Employed in the synthesis of inhibitors targeting various kinases, including receptor tyrosine kinases like FLT3, which are implicated in certain cancers such as acute myeloid leukemia (AML)
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Structure-Activity Relationship Studies: Utilized in medicinal chemistry to investigate the effects of fluorination on biological activity
The compound's unique structural features make it particularly valuable in developing drugs with improved pharmacokinetic profiles and target specificity .
Agricultural Applications
In agricultural chemistry, (3-(trifluoromethyl)pyridin-2-yl)methanol contributes to the development of effective agrochemicals:
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Pesticide Development: Used in the formulation of more potent and environmentally friendly pesticides
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Herbicide Research: Incorporated into novel herbicide structures to enhance efficacy and selectivity
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Fungicide Design: Employed in creating compounds with improved antifungal properties
The trifluoromethyl group's electron-withdrawing characteristics can significantly affect the biological activity of resulting agricultural compounds, potentially leading to increased potency at lower application rates .
Material Science Applications
The compound finds applications in material science research, particularly in the development of specialized materials:
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Polymer Chemistry: Used in creating polymers with specific chemical resistance properties
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Coating Development: Incorporated into coatings requiring enhanced durability and resistance characteristics
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Electronic Materials: Employed in materials with unique electronic or optical properties
Analytical Chemistry
In analytical chemistry, (3-(trifluoromethyl)pyridin-2-yl)methanol serves valuable functions:
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Reference Standard: Acts as a standard in analytical methods for identification and quantification of similar compounds
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Reaction Monitoring: Used to develop analytical methodologies for tracking reaction progress in complex synthetic processes
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Method Development: Employed in calibration procedures for chromatographic and spectroscopic techniques
Biological Interactions and Effects
Structure-Activity Relationships
The relationship between structural features and biological activity is of particular interest in research:
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The trifluoromethyl group significantly alters the electronic properties of the pyridine ring
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The hydroxymethyl functionality provides a convenient handle for further derivatization
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Position-specific effects (3-position for the CF₃ group, 2-position for the CH₂OH group) create a specific electronic environment that can be optimized for target interactions
Related Compounds and Derivatives
Several structural analogues and derivatives of (3-(trifluoromethyl)pyridin-2-yl)methanol have been synthesized and studied:
Compound | CAS Number | Structural Difference | Notable Features |
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(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol | 1206968-90-2 | Additional bromine at position 5 | Enhanced reactivity for certain coupling reactions |
(3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | 1227586-09-5 | Bromine at position 3, CF₃ at position 6 | Different electronic distribution |
(3-Trifluoromethyl-pyridin-2-yl)methanol hydrochloride | 1198416-90-8 | Hydrochloride salt form | Improved solubility in polar solvents |
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | 1427460-22-7 | Addition of phenoxy linker | Modified spatial arrangement of functional groups |
These variations allow for fine-tuning of properties for specific applications, particularly in pharmaceutical and agrochemical research where subtle structural changes can dramatically affect biological activity .
Current Research and Future Directions
Ongoing Research
Current research involving (3-(trifluoromethyl)pyridin-2-yl)methanol and related compounds focuses on several promising areas:
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Novel Drug Development: Investigation of new pharmaceutical applications, particularly in targeting specific kinases implicated in cancer and other diseases
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with reduced waste and energy consumption
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Structure Optimization: Exploration of structural modifications to enhance specific properties for targeted applications
Future Perspectives
The future research landscape for this compound appears promising in several domains:
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Expanded Pharmaceutical Applications: Continued exploration of medicinal chemistry applications, particularly in developing drugs for challenging targets
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Advanced Materials: Investigation of novel materials incorporating the trifluoromethyl pyridine scaffold for specialized applications
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Synthetic Methodology Improvement: Development of more efficient, scalable, and environmentally friendly synthetic routes
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